2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a substituted aniline with a suitable carboxylic acid derivative can lead to the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to convert specific functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the benzodiazole ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzodiazole derivatives: Compounds with similar structures but different substituents on the benzodiazole ring.
Methylpropylbenzodiazole derivatives: Compounds with the 2-methylpropyl group but different substituents on the benzodiazole ring
Uniqueness
2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the specific combination of the cyclopropyl and 2-methylpropyl groups attached to the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1094294-34-4 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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